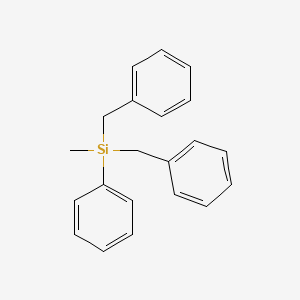
Dibenzyl(methyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl(methyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two benzyl groups, one methyl group, and one phenyl group. This compound is part of a broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl(methyl)phenylsilane typically involves the reaction of phenylsilane with benzyl chloride in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in benzyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a batch reactor, followed by purification steps such as distillation or recrystallization to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzyl(methyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted organosilanes with various functional groups.
Aplicaciones Científicas De Investigación
Dibenzyl(methyl)phenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of dibenzyl(methyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal catalysts.
Comparación Con Compuestos Similares
Phenylsilane: Similar structure but lacks the benzyl groups.
Diphenylsilane: Contains two phenyl groups instead of benzyl groups.
Methylphenylsilane: Contains only one phenyl and one methyl group.
Uniqueness: Dibenzyl(methyl)phenylsilane is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
138455-36-4 |
|---|---|
Fórmula molecular |
C21H22Si |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
dibenzyl-methyl-phenylsilane |
InChI |
InChI=1S/C21H22Si/c1-22(21-15-9-4-10-16-21,17-19-11-5-2-6-12-19)18-20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |
Clave InChI |
JCJUNJZJNLDUSK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















